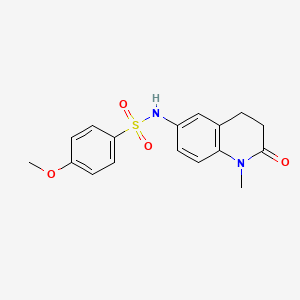

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

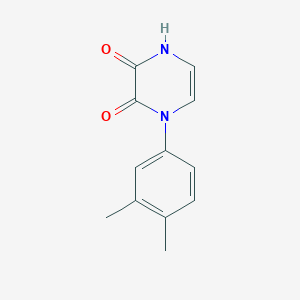

The compound appears to be a complex organic molecule that includes a pyridine ring substituted with a trifluoromethyl group and an ether linkage to a pyrrolidine ring that is further modified with a styrylsulfonyl group. This structure suggests potential reactivity due to the presence of the sulfonyl and ether groups, as well as the aromatic system.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been synthesized from the sodium salt of 2-pyridinol and trifluoromethylsulfonyl chloride in dioxane . This reagent has been used for the ketone synthesis from carboxylic acids and aromatic hydrocarbons, indicating that similar methodologies could potentially be applied to the synthesis of the compound . The TFOP in trifluoroacetic acid is particularly noted for its ability to dehydrate benzoic acid and aromatic hydrocarbons to yield benzophenones .

Molecular Structure Analysis

The molecular structure of the compound likely involves significant conjugation due to the styrylsulfonyl group attached to the pyrrolidine ring. This conjugation could affect the reactivity and stability of the molecule. The regio- and stereochemistry of reactions involving similar styryl sulphone compounds have been studied, showing that the orientation of substituents on the sulphone can influence the site of reaction and the stereochemical outcome .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The styrylsulfonyl group could undergo reactions typical of sulfonyl compounds, such as sulfonyl addition reactions. The pyridine and pyrrolidine rings could also participate in various nucleophilic and electrophilic substitution reactions. The study of methyl (E)- and (Z)-β-styryl sulphone with pyrrolidin-1-yl-4-t-butylcyclohexene has shown that these types of compounds can undergo addition reactions with regiospecificity, which could be relevant to the compound .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the presence of the trifluoromethyl group would likely increase the compound's lipophilicity and could affect its boiling point and solubility. The aromatic nature of the compound suggests it might absorb UV light, which could be useful in spectroscopic analysis. The compound's reactivity with carboxylic acids and aromatic hydrocarbons, as seen with TFOP, suggests that it could be used in synthetic applications to create a variety of aromatic ketones .

properties

IUPAC Name |

2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c19-18(20,21)15-6-9-22-17(12-15)26-16-7-10-23(13-16)27(24,25)11-8-14-4-2-1-3-5-14/h1-6,8-9,11-12,16H,7,10,13H2/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXHCHSDXOMYSK-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetic Acid](/img/structure/B2511177.png)

![ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2511180.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2511181.png)

![2,3-Dihydroxy-7-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2511187.png)

![(E)-3-(dimethylamino)-2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2511190.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2511192.png)

![6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2511194.png)